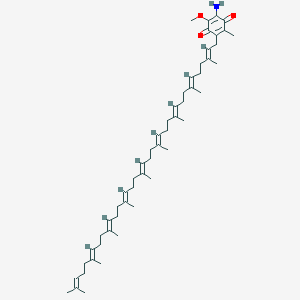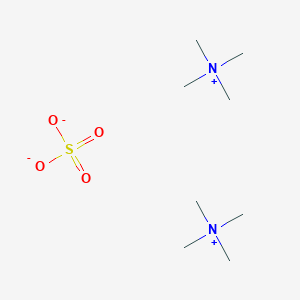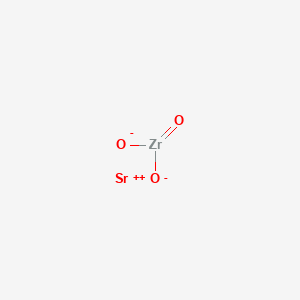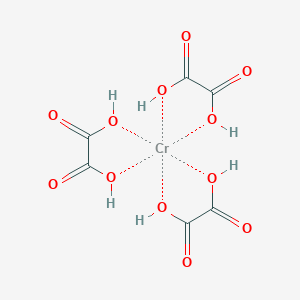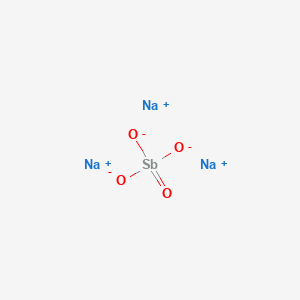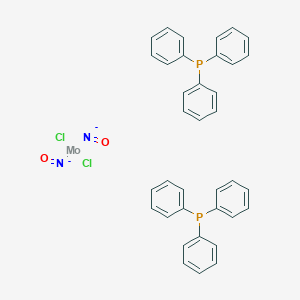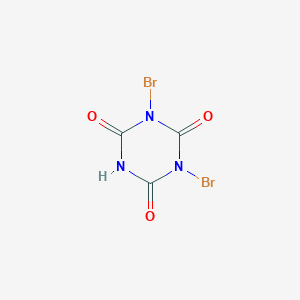
二溴异氰尿酸
描述
Dibromoisocyanuric acid is a halogenated organic compound with the molecular formula C3HBr2N3O3. It is a bromine-carrying agent that plays a significant role in synthetic chemistry, particularly in bromination and oxidation reactions. This compound is known for its ability to introduce bromine atoms into organic molecules, making it a valuable reagent in various chemical transformations .
科学研究应用
Dibromoisocyanuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a brominating and oxidizing agent in organic synthesis.
Biology: Employed in the study of biological molecules that undergo bromination or oxidation.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of high-value chemicals, dyes, and other industrial products.
作用机制
Target of Action
Dibromoisocyanuric acid (DBI) is primarily used as a brominating agent in synthetic chemistry . It targets organic substrates, particularly those that are electron-deficient, such as nitrobenzene . The bromine atoms in DBI interact with these substrates, facilitating various chemical transformations.
Mode of Action
DBI acts by introducing bromine atoms to the rings of electron-deficient aromatics . This bromination process is a fundamental transformation in organic chemistry and is crucial for the development of modern coupling reactions . DBI’s brominating ability is higher than other existing brominating reagents, such as N-Bromosuccinimide (NBS) .
Biochemical Pathways
It’s known that dbi plays a significant role in synthetic chemistry, particularly in the bromination of organic molecules . Bromination is a key step in many synthetic pathways, leading to the production of a wide range of compounds, including pharmaceuticals and materials for industrial applications .
Result of Action
The primary result of DBI’s action is the bromination of organic substrates . This can lead to significant changes in the chemical structure and properties of the substrates, enabling the synthesis of a wide range of brominated compounds. These compounds can have various applications, from pharmaceuticals to materials science .
Action Environment
The efficacy and stability of DBI can be influenced by various environmental factors. For instance, DBI is typically stored under inert gas at low temperatures (2-8°C) to maintain its stability . Additionally, DBI’s reactivity can be affected by the presence of other substances in the reaction environment. For example, the use of concentrated sulfuric acid as a solvent can enhance the bromination process .
生化分析
Biochemical Properties
Dibromoisocyanuric acid is involved in several biochemical reactions, particularly in the bromination of organic substrates . It interacts with various biomolecules, leading to the oxidation of these molecules . The nature of these interactions is largely oxidative, contributing to the transformation of the involved biomolecules .
Cellular Effects
The cellular effects of Dibromoisocyanuric acid are primarily related to its oxidative properties
Molecular Mechanism
The molecular mechanism of Dibromoisocyanuric acid primarily involves its role as a brominating agent . It can bring about oxidations in organic molecules, which can lead to changes in their structure and function . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently limited.
准备方法
Synthetic Routes and Reaction Conditions: Dibromoisocyanuric acid can be synthesized through the bromination of cyanuric acid. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions. One common method involves the reaction of cyanuric acid with bromine in the presence of a suitable solvent, such as acetic acid or water .
Industrial Production Methods: Industrial production of dibromoisocyanuric acid follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and cyanuric acid to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact .
化学反应分析
Types of Reactions: Dibromoisocyanuric acid undergoes various chemical reactions, including:
Bromination: It acts as a brominating agent, introducing bromine atoms into organic molecules.
Oxidation: It can oxidize certain organic substrates, leading to the formation of oxidized products.
Common Reagents and Conditions:
Bromination: Typically involves the use of dibromoisocyanuric acid in the presence of a solvent like acetic acid or dichloromethane.
Oxidation: Often carried out in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
相似化合物的比较
- Tribromoisocyanuric acid
- N-Bromosuccinimide
- Bromine
- Bromine chloride
属性
IUPAC Name |
1,3-dibromo-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCEKAWSILOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164717 | |
| Record name | Dibromoisocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15114-43-9 | |
| Record name | Dibromoisocyanuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015114439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromoisocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-1,3,5-triazinane-2,4,6-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


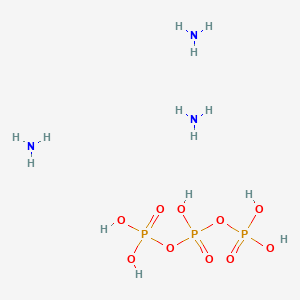
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)

